molecular formula C15H15NO4S B170712 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid CAS No. 104941-55-1

2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid

Cat. No.: B170712
CAS No.: 104941-55-1
M. Wt: 305.4 g/mol
InChI Key: JRNVPZSAURGQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO4S It is known for its unique chemical structure, which includes a benzoic acid core substituted with a methyl group and a sulfamoyl group attached to a 2-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-methylbenzoic acid with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with 2-methylaniline to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution reactions: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzoic acid compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzoic acid: A precursor in the synthesis of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid.

    2-methyl-5-sulfamoylbenzoic acid: A similar compound with a different substitution pattern.

    2-methyl-5-[(2-chlorophenyl)sulfamoyl]benzoic acid: A compound with a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-7-8-12(9-13(10)15(17)18)21(19,20)16-14-6-4-3-5-11(14)2/h3-9,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNVPZSAURGQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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